molecular formula C27H27ClF2N4O5S B15282678 N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline

N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline

Cat. No.: B15282678
M. Wt: 593.0 g/mol
InChI Key: HKRBXACUOSSOQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolopyridine core, a phenylsulfonyl group, and a morpholinomethyl substituent, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrrolopyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the phenylsulfonyl group: This step often involves sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the morpholinomethyl group: This can be done through nucleophilic substitution reactions using morpholine and suitable alkylating agents.

    Final coupling with 2,6-difluoro-3,5-dimethoxyaniline: This step may involve a coupling reaction under basic or acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at elevated temperatures.

    Reduction: Often carried out in inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions.

    Substitution: Conducted under various conditions depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying cellular processes. Its ability to interact with specific biomolecules makes it useful for investigating protein-ligand interactions and enzyme mechanisms.

Medicine

In medicine, N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline could be explored as a potential therapeutic agent. Its structural features suggest it may have activity against certain diseases, such as cancer or infectious diseases.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the design of materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of N-((4-Chloro-2-(morpholinomethyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methyl)-2,6-difluoro-3,5-dimethoxyaniline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Properties

Molecular Formula

C27H27ClF2N4O5S

Molecular Weight

593.0 g/mol

IUPAC Name

N-[[1-(benzenesulfonyl)-4-chloro-2-(morpholin-4-ylmethyl)pyrrolo[2,3-b]pyridin-5-yl]methyl]-2,6-difluoro-3,5-dimethoxyaniline

InChI

InChI=1S/C27H27ClF2N4O5S/c1-37-21-13-22(38-2)25(30)26(24(21)29)31-14-17-15-32-27-20(23(17)28)12-18(16-33-8-10-39-11-9-33)34(27)40(35,36)19-6-4-3-5-7-19/h3-7,12-13,15,31H,8-11,14,16H2,1-2H3

InChI Key

HKRBXACUOSSOQS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1F)NCC2=CN=C3C(=C2Cl)C=C(N3S(=O)(=O)C4=CC=CC=C4)CN5CCOCC5)F)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.